molecular formula C8H18ClNO B13341015 Ethyl4-methylpentanimidatehydrochloride

Ethyl4-methylpentanimidatehydrochloride

Cat. No.: B13341015
M. Wt: 179.69 g/mol
InChI Key: CGNRHDBPSYBPPE-UHFFFAOYSA-N
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Description

Ethyl 4-methylpentanimidate hydrochloride (synonyms: methyl valerimidate hydrochloride, methyl pentanimidate hydrochloride) is an imidate ester hydrochloride salt. Its structure comprises an ethyl ester group, a pentanimidate backbone with a methyl substituent at the 4-position, and a hydrochloride counterion . Imidate esters like this compound are pivotal in organic synthesis, particularly in forming amidines, heterocycles, and peptide analogs.

Key applications include its use as an intermediate in pharmaceuticals and agrochemicals. However, detailed pharmacological or industrial data are scarce in the provided sources, indicating a need for further research.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

ethyl 4-methylpentanimidate;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-4-10-8(9)6-5-7(2)3;/h7,9H,4-6H2,1-3H3;1H

InChI Key

CGNRHDBPSYBPPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-methylpentanimidatehydrochloride typically involves the reaction of ethyl4-methylpentanoate with hydrochloric acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-methylpentanimidatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl4-methylpentanimidatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also used in drug development and formulation studies.

    Industry: Utilized in the production of specialty chemicals and materials. It is a key component in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Ethyl4-methylpentanimidatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-methylpentanimidate hydrochloride with three structurally related hydrochloride salts:

Compound Name Molecular Formula Functional Groups Key Applications
Ethyl 4-methylpentanimidate hydrochloride C₈H₁₆ClNO Imidate ester, methyl, hydrochloride Organic synthesis intermediate
Methylphenidate hydrochloride C₁₄H₁₉NO₂·HCl Piperidine, ester, hydrochloride ADHD treatment
4-(2-Aminoethyl)catechol hydrochloride C₈H₁₂ClNO₂ Catechol, amine, hydrochloride Biochemical research
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S Sulfonyl, ester, amine, hydrochloride Pharmaceutical intermediate

Key Observations :

  • Functional Groups : Ethyl 4-methylpentanimidate hydrochloride’s imidate ester group distinguishes it from esters in Methylphenidate or sulfonyl-containing analogs. Imidates are more reactive toward nucleophiles, enabling unique synthetic pathways .

Solubility and Physicochemical Properties

  • However, imidate esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility .
  • Methylphenidate hydrochloride : Solubility testing via LC-UV (220 nm) under standardized conditions (40°C, 0.75 mL/min flow rate) confirms its compatibility with chromatographic analysis, suggesting stability in aqueous media .
  • 4-(2-Aminoethyl)catechol hydrochloride: Catechol derivatives are typically water-soluble due to polar hydroxyl and amine groups, but specific data are unavailable .

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